molecular formula C12H14BrN3O2S3 B2545394 5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE CAS No. 1448134-59-5

5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2545394
CAS No.: 1448134-59-5
M. Wt: 408.35
InChI Key: AFVBMDRHJHVWAD-UHFFFAOYSA-N
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Description

5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the thiophene sulfonamide group is attached via a sulfonation reaction using appropriate sulfonating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation step and the development of more efficient catalysts for the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE is unique due to its combination of a thiazole ring, a piperidine ring, and a thiophene sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-bromo-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S3/c13-10-1-2-11(20-10)21(17,18)15-9-3-6-16(7-4-9)12-14-5-8-19-12/h1-2,5,8-9,15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVBMDRHJHVWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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